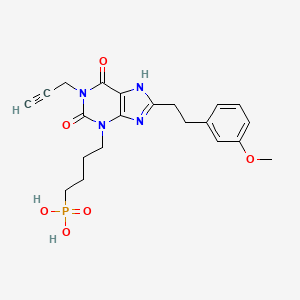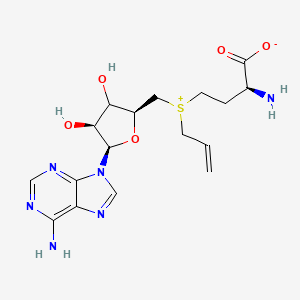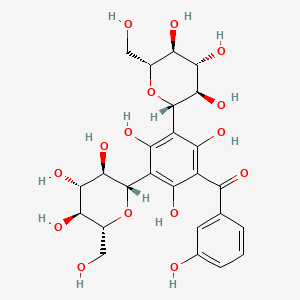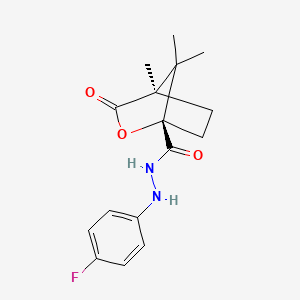
Lamivudine-13C,15N2,d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lamivudine-13C,15N2,d2 is a labeled isotope of Lamivudine, a nucleoside reverse transcriptase inhibitor. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of Lamivudine. It is labeled with carbon-13, nitrogen-15, and deuterium, which allows for precise tracking and analysis in various experimental settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lamivudine-13C,15N2,d2 involves the incorporation of stable isotopes into the Lamivudine moleculeThe reaction conditions often involve the use of deuterated solvents and specific catalysts to ensure the incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the labeled compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and confirm the incorporation of the isotopes .
Analyse Des Réactions Chimiques
Types of Reactions: Lamivudine-13C,15N2,d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions include various metabolites of Lamivudine, which are analyzed to understand the compound’s metabolic pathways and potential side effects .
Applications De Recherche Scientifique
Lamivudine-13C,15N2,d2 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a reference standard for analytical methods such as nuclear magnetic resonance (NMR) and mass spectrometry. In biology and medicine, it is used to study the pharmacokinetics and pharmacodynamics of Lamivudine, providing insights into its absorption, distribution, metabolism, and excretion. In industry, it is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
Lamivudine-13C,15N2,d2 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and hepatitis B virus. The labeled compound is phosphorylated intracellularly to its active form, which is then incorporated into the viral DNA. This incorporation results in the termination of the DNA chain, thereby inhibiting viral replication. The molecular targets include the reverse transcriptase enzyme and the viral DNA polymerase .
Comparaison Avec Des Composés Similaires
Lamivudine-13C,15N2,d2 is unique due to its stable isotope labeling, which allows for precise tracking in experimental settings. Similar compounds include other isotope-labeled nucleoside reverse transcriptase inhibitors such as Zidovudine-13C,d3 and Stavudine-15N,d2. These compounds also serve as valuable tools in pharmacokinetic and metabolic studies but differ in their specific labeling and molecular structures .
Propriétés
Formule moléculaire |
C8H11N3O3S |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
4-amino-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i3D2,8+1,10+1,11+1 |
Clé InChI |
JTEGQNOMFQHVDC-YWYGFFCWSA-N |
SMILES isomérique |
[2H]C([2H])([C@@H]1O[C@@H](CS1)[15N]2C=CC(=[15N][13C]2=O)N)O |
SMILES canonique |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
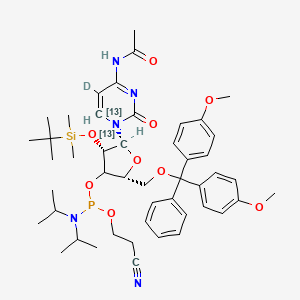
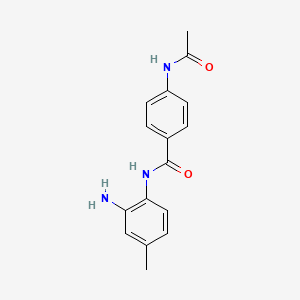
![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)

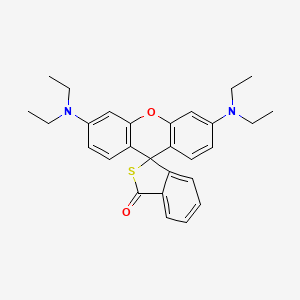
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)
